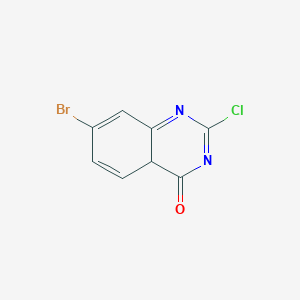![molecular formula C11H12N2OS2 B12344670 5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12344670.png)
5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with carbon disulfide and alkyl halides, followed by cyclization with formamide or similar reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thienopyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thienopyrimidine derivatives, such as:
- 5,6-dimethyl-3-phenyl-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4-one
- 3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one .
Uniqueness
What sets 5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H12N2OS2 |
|---|---|
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H12N2OS2/c1-4-5-13-10(14)8-6(2)7(3)16-9(8)12-11(13)15/h4,8H,1,5H2,2-3H3 |
InChI-Schlüssel |
PYEYBVICDDVDOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=NC(=S)N(C(=O)C12)CC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-chlorophenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12344594.png)
![N-(2-chloro-4-methylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12344600.png)
![1'-Tert-butyl 5'-methyl spiro[cyclopentane-1,3'-indoline]-1',5'-dicarboxylate](/img/structure/B12344605.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12344619.png)
![2-[2-(6-methoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B12344627.png)


![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B12344680.png)
![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(3-phenylpropyl)propanamide](/img/structure/B12344686.png)
![5-[(3-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione](/img/structure/B12344694.png)
![5-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B12344698.png)


